molecular formula C7H15NO B13233036 2-(2-Aminoethyl)cyclopentan-1-ol CAS No. 89854-98-8

2-(2-Aminoethyl)cyclopentan-1-ol

Cat. No.: B13233036
CAS No.: 89854-98-8
M. Wt: 129.20 g/mol
InChI Key: CCRJKTYWEKYEAA-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)cyclopentan-1-ol (CAS: 859629-83-7) is a cycloaliphatic compound featuring a cyclopentanol backbone substituted with a 2-aminoethyl group. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.18 g/mol . The compound’s structure combines a hydroxyl group and a primary amine, enabling participation in hydrogen bonding and diverse chemical reactions (e.g., acylation, alkylation). It is used in pharmaceutical research as a chiral intermediate or precursor for bioactive molecules .

Properties

CAS No.

89854-98-8

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(2-aminoethyl)cyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c8-5-4-6-2-1-3-7(6)9/h6-7,9H,1-5,8H2

InChI Key

CCRJKTYWEKYEAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylenediamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Aminoethyl)cyclopentan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid.

    Reduction: Formation of 2-(2-Aminoethyl)cyclopentane.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

2-(2-Aminoethyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(2-Aminoethyl)cyclopentan-1-ol and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-(2-Aminoethyl)cyclopentan-1-ol C₇H₁₅NO 129.18 2-Aminoethyl Primary amine; high solubility in polar solvents
2-(Aminomethyl)cyclopentan-1-ol C₆H₁₃NO 115.18 Aminomethyl Shorter chain; lower steric hindrance
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Aminobutan-2-yl Branched chain; enhanced lipophilicity
2-(1H-Imidazol-1-yl)cyclopentan-1-ol C₈H₁₂N₂O 152.19 Imidazole ring Aromatic heterocycle; potential for metal coordination
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 211.69 Chlorophenylamino Bulky aromatic group; chiral centers

Key Observations :

  • Chain Length and Solubility: The aminoethyl group in the target compound provides moderate hydrophilicity, whereas longer or branched chains (e.g., aminobutan-2-yl) increase lipophilicity, affecting membrane permeability .
  • Functional Groups: The imidazole substituent introduces aromaticity and basicity (pKa ~7), enabling interactions with biological targets like enzymes . In contrast, the chlorophenyl group in (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol adds steric bulk and electron-withdrawing effects, influencing reactivity .

Reactivity Differences :

  • The primary amine in 2-(2-Aminoethyl)cyclopentan-1-ol readily forms salts or amides, whereas the imidazole analogue participates in electrophilic aromatic substitution .
  • The chlorophenyl-substituted compound may undergo Suzuki coupling or dehalogenation reactions due to the aryl chloride moiety .

Biological Activity

2-(2-Aminoethyl)cyclopentan-1-ol, also known by its CAS number 89854-98-8, is a cyclic amino alcohol characterized by a cyclopentane ring with both an aminoethyl and a hydroxyl group. This unique structure allows it to engage in various biological interactions, making it a compound of interest in pharmacological and biochemical studies.

  • Molecular Formula : C7H15NO
  • Molecular Weight : 143.20 g/mol
  • IUPAC Name : 2-(2-aminoethyl)cyclopentan-1-ol

Research indicates that 2-(2-Aminoethyl)cyclopentan-1-ol may function as a ligand for specific receptors within biological systems. Its aminoethyl group enables hydrogen bonding and electrostatic interactions with various biomolecules, potentially influencing their functionality. The compound has been explored for its therapeutic properties, suggesting applications in drug development and receptor studies.

1. Receptor Interaction

The compound's dual functional groups (aminoethyl and hydroxyl) allow it to modulate the activity of specific molecular targets, including enzymes and receptors. This modulation can occur through:

  • Agonistic Action : Enhancing receptor activity.
  • Antagonistic Action : Inhibiting receptor activity.

These interactions can influence various biochemical pathways critical for cellular functions.

2. Therapeutic Potential

Studies have suggested that 2-(2-Aminoethyl)cyclopentan-1-ol may have applications in treating conditions related to neurotransmitter systems, metabolic disorders, and inflammation due to its ability to interact with neurotransmitter receptors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Receptor ModulationActs as a ligand for specific receptors, influencing biochemical pathways
Antioxidant PropertiesPotential to reduce oxidative stress in cells
Anti-inflammatory EffectsMay exhibit anti-inflammatory properties in animal models

Synthesis and Derivatives

The synthesis of 2-(2-Aminoethyl)cyclopentan-1-ol can be achieved through various chemical methods, including:

  • Reduction Reactions : Converting ketones or aldehydes into alcohols.
  • Substitution Reactions : Producing derivatives with varied biological activities.

These synthetic routes are crucial for exploring the compound's potential derivatives, which may exhibit enhanced or novel biological activities.

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